IR-820 fluorescence quenching and how to avoid it

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IR-820 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared (NIR) fluorescent dye, **IR-820**.

Troubleshooting Guide

Problem 1: Weak or No Fluorescence Signal in Aqueous Solutions

- Potential Cause: Aggregation-Caused Quenching (ACQ).
 - Explanation: **IR-820** molecules have a tendency to aggregate in aqueous solutions due to their planar structure, leading to self-quenching of the fluorescence signal.[1][2][3] This is a common phenomenon for many cyanine dyes.
 - Solution:
 - Protein Binding: Complexing IR-820 with proteins such as human serum albumin (HSA) or bovine serum albumin (BSA) can prevent aggregation and significantly enhance fluorescence.[2][4][5] The protein encapsulates the dye molecules, keeping them separated.
 - Use of Serum-Containing Media: Dissolving IR-820 in solutions containing serum, such as fetal bovine serum (FBS), can mimic the anti-quenching effect of purified albumin.[1]



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- Nanoparticle Encapsulation: Encapsulating IR-820 within nanoparticles, such as PLGA-based carriers, physically separates the dye molecules and improves their stability in aqueous environments.[7][8][9][10]
- Optimize Concentration: At high concentrations, the likelihood of aggregation increases. It is recommended to determine the optimal, lower concentration for your specific application. In ultrapure water and PBS, the highest fluorescence intensity for IR-820 was observed at a concentration of 7.5 μM.[3][4]

Problem 2: Signal Fades Quickly (Photobleaching)

- · Potential Cause: Photodegradation.
 - Explanation: Like many fluorescent dyes, IR-820 can be susceptible to photodegradation upon prolonged or high-intensity light exposure, leading to an irreversible loss of fluorescence.
 - Solution:
 - Minimize Light Exposure: Reduce the duration and intensity of the excitation light. Use neutral density filters and shutters to block the light path when not actively acquiring images.
 - Use Anti-Fade Reagents: For fixed samples, consider using a mounting medium containing an anti-fade reagent.
 - Encapsulation: Encapsulating IR-820 in nanoparticles can enhance its photostability.[1]
 [7]
 - Work in Serum-Containing Solutions: IR-820 has shown good photostability when dissolved in serum.[1][6]

Frequently Asked Questions (FAQs)

Q1: Why does the fluorescence of **IR-820** increase in the presence of serum or albumin?

Troubleshooting & Optimization





A1: The fluorescence of **IR-820** is significantly enhanced in the presence of serum or albumin due to the prevention of aggregation-caused quenching (ACQ).[1][2][3] In aqueous solutions, **IR-820** molecules tend to stack together, which quenches their fluorescence. When bound to albumin, the dye molecules are individually sequestered within the hydrophobic pockets of the protein, preventing aggregation and promoting a rigid conformation that favors radiative decay (fluorescence).[2] This interaction can increase the fluorescence quantum yield by several fold. [1][6]

Q2: What are the optimal excitation and emission wavelengths for IR-820?

A2: The optimal excitation and emission wavelengths of **IR-820** can vary depending on the solvent environment. In methanol, the peak absorption is around 820 nm.[11] However, in aqueous solutions, the absorption maximum experiences a significant blue shift to around 691 nm.[11] When bound to serum proteins, the absorption peak red-shifts. For instance, in 10% fetal bovine serum (FBS), the peak absorption wavelength is around 793 nm, with a fluorescence emission peak at approximately 858 nm.[1][6] It is crucial to determine the optimal wavelengths in your specific experimental medium.

Q3: How can I improve the stability of my IR-820 solution?

A3: To improve the stability of **IR-820** solutions, consider the following:

- Encapsulation: Loading IR-820 into nanoparticles, such as those made from PLGA, can significantly improve its stability in aqueous solutions and during storage.[7][9][10]
- Protein Complexation: Forming a complex with albumin not only enhances fluorescence but also improves the stability of the dye.[3][4][5]
- Storage Conditions: Store IR-820 solutions, especially those in aqueous buffers, protected from light at 4°C for short-term storage. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid multiple freeze-thaw cycles.

Q4: Is **IR-820** suitable for in vivo imaging?

A4: Yes, **IR-820** is a promising agent for in vivo near-infrared fluorescence imaging, particularly in the NIR-II window (900-1700 nm).[1][4][5][6] Its fluorescence can be significantly enhanced in the bloodstream due to binding with endogenous albumin.[4][5] This makes it suitable for



applications like angiography and tumor imaging. For specific targeting, **IR-820** can be conjugated to targeting moieties or encapsulated in nanoparticles.

Data Presentation

Table 1: Photophysical Properties of IR-820 in Different Media

Property	In Water	In 10% Fetal Bovine Serum (FBS)
Peak Absorption Wavelength	~691 nm, 812 nm	~793 nm
Peak Emission Wavelength	~829 nm	~858 nm
Quantum Yield (QY)	~0.313%	~2.521%

Data compiled from multiple sources.[1][4][6][11]

Experimental Protocols

Protocol 1: Preparation of IR-820-Human Serum Albumin (HSA) Complex

This protocol describes a method for preparing an **IR-820**-HSA complex to enhance fluorescence for in vitro or in vivo applications.[3][4]

Materials:

- **IR-820** dye
- Human Serum Albumin (HSA)
- Ultrapure water or Phosphate-Buffered Saline (PBS)
- Stir plate and stir bar

Procedure:

Prepare Stock Solutions:



- Prepare a 500 μM stock solution of **IR-820** in ultrapure water or an appropriate solvent.
- Prepare a 500 μM stock solution of HSA in ultrapure water or PBS.
- Complex Formation:
 - o In a suitable container, mix the **IR-820** and HSA stock solutions. A common molar ratio to start with is a 1:2 ratio of **IR-820** to HSA to ensure most of the dye is complexed. For example, mix 15 μL of 500 μM **IR-820** with 30 μL of 500 μM HSA.[3][4]
 - Add ultrapure water or PBS to achieve the desired final concentration and volume. For the example above, add 955 μL of water for a total volume of 1 mL.[3][4]
 - Gently stir the mixture at room temperature for 1 hour to allow for complex formation.[3][4]
- Storage:
 - Store the resulting IR-820-HSA complex at 4°C, protected from light, for future use.

Protocol 2: Encapsulation of IR-820 in PLGA Nanoparticles

This protocol provides a general method for encapsulating **IR-820** in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a nanoprecipitation technique.[1][7][8][9]

Materials:

- **IR-820** dye
- PLGA (Poly(lactic-co-glycolic acid))
- Dimethyl sulfoxide (DMSO)
- Acetonitrile
- Phospholipids (e.g., DSPE-PEG, DSPG)
- Ethanol
- Deionized water



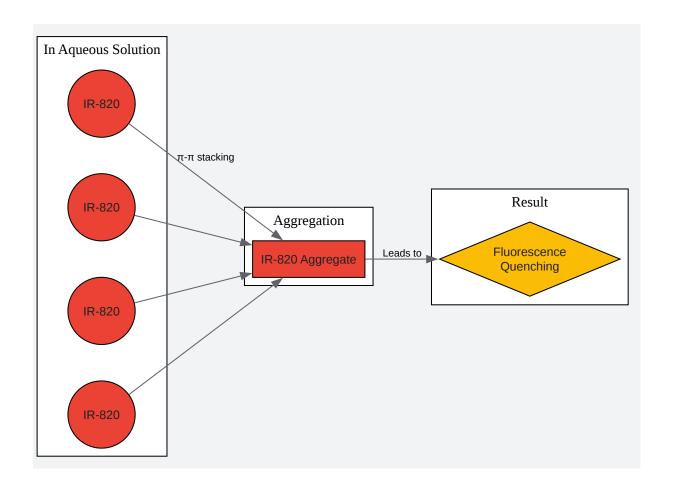
Stir plate and stir bar

Procedure:

- Prepare IR-820/PLGA Solution:
 - Dissolve a calculated amount of IR-820 in DMSO.
 - Dissolve 1 mg of PLGA in acetonitrile.
 - Mix the IR-820 solution with the PLGA solution to a final volume of 1 mL.[1]
- Prepare Lipid Suspension:
 - Dissolve the phospholipids (e.g., 260 μg of DSPE-PEG and 200 μg of DSPG) in a 4% ethanol solution.
 - Stir the lipid mixture at 60°C for 30 minutes.[1]
- Nanoparticle Formation:
 - While stirring, add the IR-820/PLGA solution dropwise to the heated lipid suspension.
 - Follow by the addition of 1 mL of deionized water.[1]
 - Continue stirring the mixture at room temperature for 1 hour to facilitate the formation of the nanoparticles.
- Purification:
 - Purify the nanoparticles to remove unencapsulated dye and other reagents, for example,
 by dialysis or centrifugation.
- Characterization and Storage:
 - Characterize the nanoparticles for size, zeta potential, and dye loading efficiency.
 - Store the nanoparticle suspension at 4°C, protected from light.



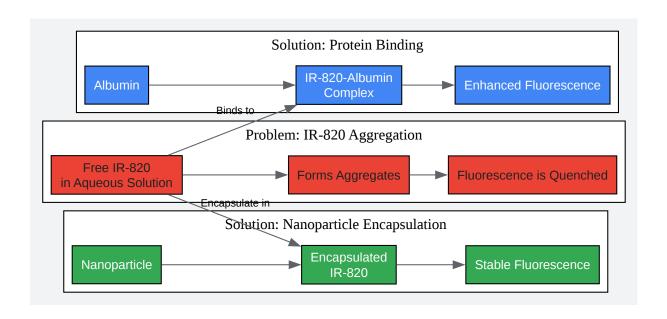
Visualizations



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Figure 1: Mechanism of IR-820 aggregation-caused quenching in aqueous solution.





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Figure 2: Strategies to prevent IR-820 fluorescence quenching.

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